16-Keto 17Beta-Estradiol-d5 (Major)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

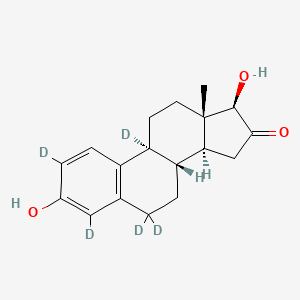

16-Keto 17β-Estradiol-d5 (CAS: 566-75-6) is a deuterated metabolite of estradiol (E2), featuring a 16-keto group and five deuterium atoms at positions 2, 4, 15, 15, and 17 . Its molecular formula is C₁₈H₁₇D₅O₃, with a molecular weight of 291.4 g/mol . This compound is primarily utilized as a stable isotopic tracer in analytical chemistry and metabolic studies to quantify endogenous estradiol levels, leveraging its structural similarity to natural estradiol while minimizing interference from non-deuterated analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16-Keto 17Beta-Estradiol-d5 involves the deuteration of 16-Keto 17Beta-Estradiol. This process typically includes the exchange of hydrogen atoms with deuterium atoms under specific reaction conditions. The deuteration can be achieved using deuterium gas or deuterated solvents in the presence of a catalyst .

Industrial Production Methods: Industrial production of 16-Keto 17Beta-Estradiol-d5 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified using chromatographic techniques and characterized using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions: 16-Keto 17Beta-Estradiol-d5 undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Reduction of the keto group to a hydroxyl group.

Substitution: Replacement of functional groups with other substituents

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may produce hydroxylated compounds .

Scientific Research Applications

16-Keto 17Beta-Estradiol-d5 (Major) is a synthetic steroid hormone with applications in biochemical research and analytical chemistry. Its structure is similar to estradiol, allowing it to act as an estrogen receptor agonist, influencing gene expression related to reproductive functions and secondary sexual characteristics. The compound's unique structure and deuterium labeling make it valuable for studying estrogen receptor binding and metabolic pathways.

Scientific Research Applications

Interaction Studies

16-Keto 17Beta-Estradiol-d5 is used in interaction studies to understand its binding affinity to estrogen receptors compared to other estrogens. These studies offer insights into how structural modifications affect receptor interactions and biological responses. The presence of deuterium alters the compound's stability and metabolic pathways, providing valuable data on its pharmacological properties.

Analytical Chemistry

The compound's stable isotope labeling enhances its utility in analytical chemistry, allowing for precise measurements and improved detection sensitivity. It serves as a tracer for quantification during drug metabolism studies due to the incorporation of stable heavy isotopes of hydrogen .

Hormone-Dependent Cancer Research

16-Keto 17Beta-Estradiol-d5 can modulate cellular responses in various tissues, including breast and endometrial tissues, making it significant in research on hormone-dependent cancers.

Metabolic Pathway Studies

This compound is utilized in tracing the metabolism of estrogens and their derivatives within biological systems. Its unique combination of deuterium labeling and the keto group at position 16 provides advantages in metabolic tracing studies compared to its analogs.

Mechanism of Action

The mechanism of action of 16-Keto 17Beta-Estradiol-d5 involves its interaction with various molecular targets and pathways. The deuterium labeling allows for precise tracking of the compound within biological systems, providing insights into its pharmacokinetics and metabolism. The compound’s effects are mediated through its interaction with estrogen receptors and other related pathways .

Comparison with Similar Compounds

17β-Estradiol (E2)

- Structure : Lacks the 16-keto group and deuterium substitution. Molecular formula: C₁₈H₂₄O₂ ; molecular weight: 272.38 g/mol .

- Function : A natural estrogen hormone with high affinity for estrogen receptors (ERα and ERβ), mediating reproductive and neuroprotective effects .

- Key Difference : The absence of the 16-keto group in E2 enhances its binding affinity to ERβ (Kd = 0.6 nM) compared to 16-keto derivatives, which exhibit reduced receptor interaction due to steric hindrance .

17β-Estradiol 17-Acetate

- Structure : Esterified at the 17-position with an acetyl group; molecular formula: C₂₀H₂₆O₃ ; molecular weight: 314.42 g/mol .

- Function : Used to improve lipophilicity for drug delivery systems. Unlike 16-Keto 17β-Estradiol-d5, this derivative retains estrogenic activity but with delayed metabolic clearance .

- Analytical Utility : Less suited for isotopic tracing due to the absence of deuterium labels .

Estradiol-17α

- Structure : Stereoisomer of E2 with a 17α-hydroxyl group; molecular formula: C₁₈H₂₄O₂ ; molecular weight: 272.38 g/mol .

- Function : Exhibits <10% of the estrogenic potency of 17β-Estradiol due to poor ER binding .

16α-(18-Fluoro)-17β-Estradiol (FES)

- Structure : Fluorinated at the 16α position; molecular formula: C₁₈H₂³¹⁸FO₂ ; molecular weight: 290.37 g/mol .

- Function : Used in positron emission tomography (PET) imaging to assess ER expression in cancers .

- Key Contrast : The 16-fluoro substitution in FES enhances radiolabeling utility, whereas the 16-keto group in 16-Keto 17β-Estradiol-d5 facilitates metabolic studies .

3-O-Methyl 17β-Estradiol-d5

- Structure : Deuterated at multiple positions with a 3-O-methyl group; molecular formula: C₁₉H₂₃D₅O₃ .

- Function : Acts as a deuterated internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying methylated estradiol metabolites .

- Comparison : Both compounds are deuterated, but the 3-O-methyl derivative is tailored for analyzing methylation pathways, while 16-Keto 17β-Estradiol-d5 focuses on oxidative metabolism .

Alisol D

- Structure: A triterpenoid with a 16-keto group, isolated from Alisma plantago-aquatica; molecular formula: C₃₂H₅₀O₅ .

- Function : Exhibits diuretic and anti-inflammatory properties, unrelated to estrogenic pathways .

- Structural Note: Despite sharing a 16-keto group, Alisol D’s triterpenoid backbone distinguishes it from the steroidal framework of 16-Keto 17β-Estradiol-d5 .

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for characterizing 16-Keto 17Beta-Estradiol-d5 (Major), and how are they validated?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are critical for structural elucidation and purity assessment. Validation follows guidelines such as ICH Q2(R1), requiring specificity, linearity, accuracy, and precision testing. For example, HPLC retention time and MS fragmentation patterns must align with deuterated analogs to confirm isotopic purity .

Q. How should synthesis protocols for 16-Keto 17Beta-Estradiol-d5 (Major) be optimized to minimize isotopic dilution?

- Methodological Answer : Use deuterated solvents (e.g., D₂O) and controlled reaction conditions (temperature < 40°C) to prevent hydrogen-deuterium exchange. Monitor intermediates via thin-layer chromatography (TLC) and confirm deuterium incorporation at C-16 and C-17 positions using MS/MS fragmentation analysis .

Q. What are the best practices for storing and handling 16-Keto 17Beta-Estradiol-d5 (Major) to ensure stability?

- Methodological Answer : Store lyophilized samples at -80°C under inert gas (argon) to prevent oxidation. For working solutions, use amber vials with stabilizers (e.g., 0.1% ascorbic acid) and validate stability via accelerated degradation studies (40°C/75% RH for 6 months) followed by HPLC-UV quantification .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported pharmacokinetic data for 16-Keto 17Beta-Estradiol-d5 (Major)?

- Methodological Answer : Apply the PICOT framework to refine variables:

- P opulation: Define model organisms (e.g., Sprague-Dawley rats vs. human cell lines).

- I ntervention: Standardize dosing regimens (oral vs. intravenous).

- C omparison: Include control groups with non-deuterated analogs.

- O utcome: Use LC-MS/MS for metabolite quantification with deuterium correction factors.

- T ime: Track plasma half-life at 0, 6, 12, and 24 hours.

Discrepancies may arise from interspecies metabolic differences or incomplete isotopic labeling; replicate studies with blinded analysis to reduce bias .

Q. What statistical approaches are recommended for analyzing dose-response relationships in estrogen receptor binding assays involving 16-Keto 17Beta-Estradiol-d5 (Major)?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Validate assumptions via residual plots and Kolmogorov-Smirnov tests for normality. For small sample sizes, apply bootstrapping (1,000 iterations) to estimate confidence intervals. Report effect sizes (Cohen’s d) to contextualize biological significance beyond p-values .

Q. How can researchers address conflicting results in the metabolic stability of 16-Keto 17Beta-Estradiol-d5 (Major) across in vitro and in vivo models?

- Methodological Answer : Conduct triangulation :

- Step 1 : Replicate in vitro assays (e.g., human liver microsomes) with deuterated controls.

- Step 2 : Compare in vivo data using stable isotope-labeled internal standards to correct for matrix effects.

- Step 3 : Perform molecular dynamics simulations to assess deuterium’s impact on enzyme binding (e.g., CYP3A4).

Contradictions may stem from assay-specific artifacts (e.g., microsomal enzyme activity vs. hepatic first-pass metabolism) .

Q. What ethical considerations are critical when using 16-Keto 17Beta-Estradiol-d5 (Major) in animal studies targeting endocrine disruption?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design transparency. Justify sample sizes via power analysis to minimize animal use. Include sham controls and blinded endpoints to reduce observer bias. Disclose conflicts of interest, particularly if funding sources involve commercial entities .

Q. Data Management and Reproducibility

Q. How should raw data from isotope dilution assays be curated to ensure reproducibility?

- Methodological Answer :

- Metadata : Document instrument parameters (e.g., LC gradient, MS ionization mode).

- Normalization : Apply deuterium-specific correction factors to account for isotopic effects.

- Archiving : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) via repositories like Zenodo, with DOIs linked to peer-reviewed publications .

Q. What strategies mitigate batch-to-batch variability in synthesizing 16-Keto 17Beta-Estradiol-d5 (Major)?

- Methodological Answer : Implement Quality-by-Design (QbD) principles:

- Critical Quality Attributes (CQAs) : Purity (>98%), isotopic enrichment (>99.5%).

- Process Parameters : Optimize reaction time, solvent purity, and catalyst loading via Design of Experiments (DoE).

- Validation : Use orthogonal methods (e.g., NMR for structural confirmation, elemental analysis for deuterium content) .

Q. Conflict Resolution in Literature

Q. How can researchers reconcile discrepancies in reported receptor binding affinities for 16-Keto 17Beta-Estradiol-d5 (Major)?

- Methodological Answer : Conduct a systematic review with PRISMA guidelines:

- Search Strategy : Include databases like PubMed, Embase, and Scopus (avoiding biased omissions) .

- Risk of Bias : Use ROBIS tool to assess study quality.

- Meta-Analysis : Apply random-effects models if heterogeneity (I² > 50%) is observed.

Discrepancies often arise from assay conditions (e.g., temperature, buffer composition); report standardized protocols in supplementary materials .

Properties

Molecular Formula |

C18H22O3 |

|---|---|

Molecular Weight |

291.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17R)-2,4,6,6,9-pentadeuterio-3,17-dihydroxy-13-methyl-8,11,12,14,15,17-hexahydro-7H-cyclopenta[a]phenanthren-16-one |

InChI |

InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-15,17,19,21H,2,4,6-7,9H2,1H3/t13-,14-,15+,17+,18+/m1/s1/i2D2,3D,8D,13D |

InChI Key |

KJDGFQJCHFJTRH-JBHBYLILSA-N |

Isomeric SMILES |

[2H]C1=CC2=C(C(=C1O)[2H])C(C[C@@H]3[C@@]2(CC[C@]4([C@H]3CC(=O)[C@@H]4O)C)[2H])([2H])[2H] |

Canonical SMILES |

CC12CCC3C(C1CC(=O)C2O)CCC4=C3C=CC(=C4)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.